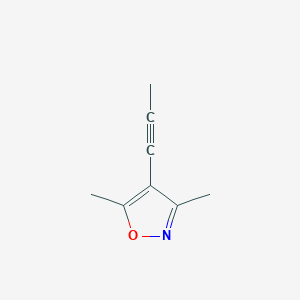
3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole is a chemical compound that has been the subject of scientific research due to its potential application in various fields. This compound is a member of the isoxazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole is not fully understood. However, it has been suggested that this compound may act as a modulator of the activity of certain enzymes and receptors in the brain, leading to changes in neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that 3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole can modulate the activity of certain enzymes and receptors in the brain, leading to changes in neuronal activity and synaptic plasticity. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole in lab experiments is its potential as a drug candidate for the treatment of neurological disorders. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for research on 3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole. One direction is to further investigate its mechanism of action and its potential as a drug candidate for the treatment of neurological disorders. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, future research could focus on the development of new synthesis methods for this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole involves the reaction of 3,5-dimethyl-4-(prop-1-yn-1-yl)isoxazole-4-carboxylic acid with thionyl chloride, followed by reaction with sodium azide and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole has been studied for its potential application in various fields, including medicinal chemistry, neurobiology, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neurobiology, it has been studied for its effect on neuronal activity and synaptic plasticity. In materials science, it has been explored for its potential as a building block for the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
113479-03-1 |
|---|---|
Nom du produit |
3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole |
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
3,5-dimethyl-4-prop-1-ynyl-1,2-oxazole |
InChI |
InChI=1S/C8H9NO/c1-4-5-8-6(2)9-10-7(8)3/h1-3H3 |
Clé InChI |
YCUHSIMGGPRQRM-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(ON=C1C)C |
SMILES canonique |
CC#CC1=C(ON=C1C)C |
Synonymes |
Isoxazole, 3,5-dimethyl-4-(1-propynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



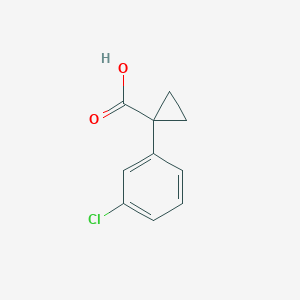
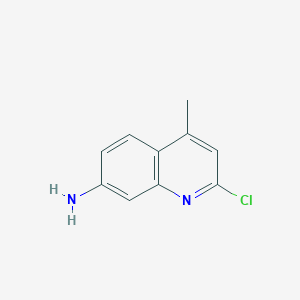
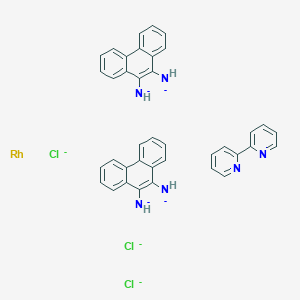
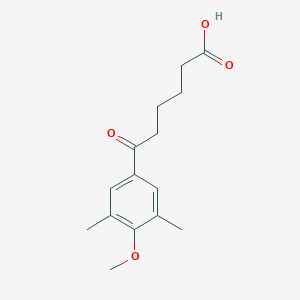
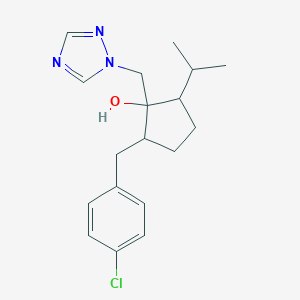
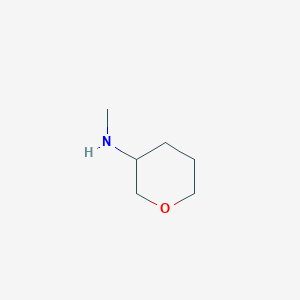
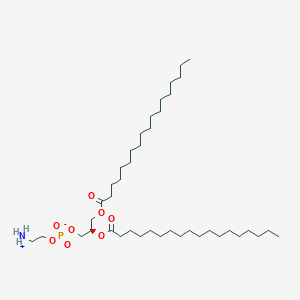
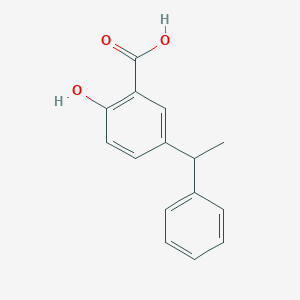
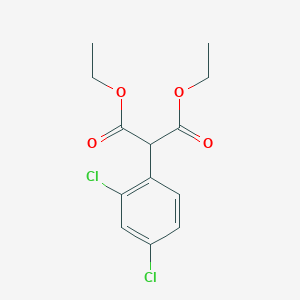
![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)
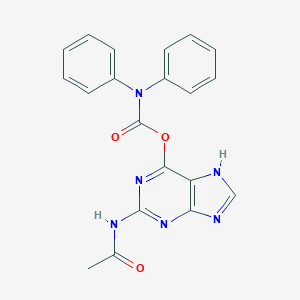
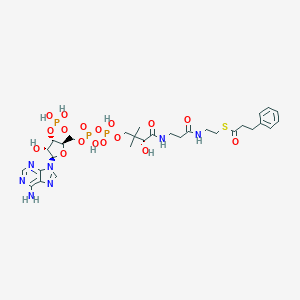
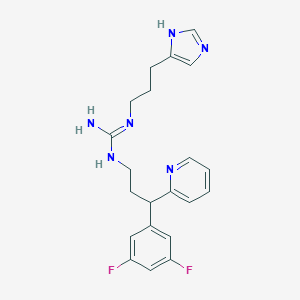
![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)